4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde
Description
Table 1: Comparative Analysis of Select 1,2,4-Triazole Carbaldehyde Derivatives
The synthetic flexibility of this compound is underscored by its role in multicomponent reactions. For instance, its aldehyde group can participate in Knoevenagel condensations with active methylene compounds, yielding α,β-unsaturated carbonyl derivatives with potential bioactivity. Furthermore, the compound’s compatibility with green chemistry protocols—such as aqueous-phase reactions or catalyst-free conditions—aligns with sustainable synthetic goals.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-6(2)3-10-5-8-9-7(10)4-11/h4-6H,3H2,1-2H3 |
InChI Key |
IEUQVEJZRAUYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NN=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with aldehydes under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with Grignard reagents, organometallics, and amines. For example:
-
Reaction with Grignard reagents : Forms secondary alcohols.
Conditions: Anhydrous ether or THF, 0–25°C, followed by acidic workup.
-
Condensation with amines : Produces Schiff bases.
Oxidation :
The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
Yields depend on solvent polarity and temperature.
Reduction :
The aldehyde reduces to a primary alcohol using agents like NaBH
or LiAl
:
Selectivity is achieved by controlling reaction time and stoichiometry .
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles. For instance:
Condensation Reactions
Reacts with hydrazines or hydroxylamines to form hydrazones or oximes:
-
Optimized conditions : Ethanol, reflux, 6–12 hours.
Functional Group Interconversion
The aldehyde can be converted to other functionalities:
Mechanistic Insights
-
Aldehyde Reactivity : Enhanced electrophilicity due to electron-withdrawing triazole ring .
-
Triazole Ring Stability : Resonance stabilization directs regioselectivity in cycloadditions .
Analytical Characterization
-
NMR : Distinct signals for aldehyde proton (~9.8 ppm) and triazole protons (7.5–8.2 ppm) .
-
MS : Molecular ion peak at m/z = 179.2 ([M+H]
).
This
Scientific Research Applications
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of triazole derivatives are heavily influenced by substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Functional Group Reactivity : The carbaldehyde group at the 3-position offers reactivity for further derivatization (e.g., Schiff base formation), unlike the thione or alkoxy groups in other analogs .
- Molecular Weight : Cyclopropyl analogs (e.g., 137.14 g/mol) are smaller, which may influence solubility and bioavailability compared to bulkier derivatives like 5f (397.55 g/mol) .
Pharmacological Activity
Anticonvulsant Activity
- Compound 5f : Exhibited the highest anticonvulsant potency among alkoxy-substituted triazoles, with an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3, surpassing carbamazepine (PI = 6.4) .
Antioxidant Activity
Physicochemical Properties
Key Observations:
Biological Activity
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring with an aldehyde functional group, which is known to enhance its reactivity and biological interactions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties against a variety of pathogens. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with substituents at the 4-position of the triazole ring showed enhanced potency. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ceftriaxone and levofloxacin .
| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 5 | 22 |
| Other Triazole Derivative | B. subtilis | 10 | 24 |
- Fungal Activity : The compound has also shown effectiveness against fungal strains such as Candida albicans and Candida tropicalis, indicating its potential as an antifungal agent .
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-triazoles have been well-documented. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound have exhibited low toxicity while effectively reducing inflammation markers .
| Compound | Cytokine Inhibition (%) | Toxicity (Viable Cell Count %) |
|---|---|---|
| This compound | TNF-α: 45% | 94.71 |
| Other Derivative | IL-6: 50% | 96.01 |
Anticancer Activity
The anticancer potential of triazole derivatives is a growing area of research. Recent studies have highlighted that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several triazole derivatives using the MTT assay against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant anticancer activity.
Q & A
Q. What are the standard synthetic routes for 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a substituted aldehyde (e.g., isobutyl aldehyde) in ethanol, catalyzed by glacial acetic acid. After 4–6 hours of reflux, the solvent is evaporated under reduced pressure, and the product is filtered and recrystallized for purification. Reaction efficiency depends on stoichiometric ratios, solvent polarity, and catalyst selection .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify aldehyde protons (~9.8 ppm) and triazole/alkyl group signals.
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the aldehyde functional group.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangements of the triazole ring and substituents .
Q. How should researchers handle stability and storage of this compound?
Store the compound in a desiccator at 4°C to prevent hydrolysis of the aldehyde group. Stability tests (e.g., TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to moisture or light, which may cause dimerization or oxidation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
Discrepancies may arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR to probe conformational changes. For example, cooling the sample to −40°C can "freeze" rotamers, simplifying splitting patterns. Cross-validate with DFT computational models to predict optimal conformers .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization requires:
- Catalyst Screening : Replace glacial acetic acid with stronger acids (e.g., p-toluenesulfonic acid) to accelerate imine formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving regioselectivity, as demonstrated in analogous pyrazole-carbaldehyde syntheses .
Q. How can researchers analyze the biological activity of this compound in enzyme inhibition studies?
Design in vitro assays targeting enzymes like cytochrome P450 or kinases. For example:
- Kinetic Assays : Measure IC values using fluorogenic substrates.
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with the triazole core and aldehyde group. Reference protocols from structurally similar triazole derivatives with documented bioactivity .
Q. What methods address low reproducibility in crystallography data for this compound?
Ensure crystal quality by:
- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) for gradual crystallization.
- Seeding : Introduce microcrystals to induce controlled nucleation. If polymorphism is observed, compare XRD patterns with computational predictions (e.g., Mercury CSD) to identify dominant crystalline forms .
Data Contradiction Analysis
Q. How to reconcile conflicting HPLC purity results across research groups?
Discrepancies may stem from:
- Column Variability : Use C18 columns with identical particle sizes (e.g., 5 µm) and validate with a certified reference standard.
- Mobile Phase pH : Adjust pH to 3.5 (using 0.1% formic acid) to improve peak resolution for polar degradation products .
Q. Why do computational models (e.g., DFT) sometimes disagree with experimental dipole moments?
Solvent effects are often neglected in gas-phase DFT calculations. Incorporate implicit solvent models (e.g., PCM) or compare with experimental data from dielectric constant measurements in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
